molecular formula C10H15NO2S B1334829 Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate CAS No. 350988-44-2

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B1334829
CAS No.: 350988-44-2
M. Wt: 213.3 g/mol
InChI Key: PXWXBFMFSLKMJA-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 901555-98-4) is a heterocyclic compound featuring a thiophene ring substituted with an amino group at position 2, methyl groups at positions 4 and 5, and an isopropyl ester at position 2. Its molecular formula is C₁₀H₁₅NO₂S, with a molecular weight of 213.30 g/mol . The compound is primarily used in pharmaceutical and agrochemical research as a precursor or intermediate due to its reactive amino and ester functionalities. Its synthesis typically involves condensation reactions of ketones with sulfur and cyanoacetate derivatives under optimized conditions .

Properties

IUPAC Name

propan-2-yl 2-amino-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-5(2)13-10(12)8-6(3)7(4)14-9(8)11/h5H,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWXBFMFSLKMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC(C)C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801197755
Record name 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350988-44-2
Record name 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=350988-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-amino-4,5-dimethyl-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801197755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Thiophene Core and Substitution

The thiophene ring with 4,5-dimethyl substitution is generally prepared by cyclization reactions involving appropriate precursors such as α-haloketones or α,β-unsaturated carbonyl compounds with sulfur sources. The amino group at position 2 is introduced via amination reactions or by using amino-substituted starting materials.

Esterification to Isopropyl Ester

The carboxylate group at position 3 is introduced as an ester, specifically the isopropyl ester. This is typically achieved by esterification of the corresponding carboxylic acid or acid chloride with isopropanol under acidic or catalytic conditions.

Representative Synthetic Procedure

A typical synthetic route involves:

  • Starting from 2-amino-4,5-dimethylthiophene-3-carboxylic acid or its ethyl ester derivative.
  • Conversion of the ethyl ester to the isopropyl ester by transesterification with isopropanol under reflux.
  • Purification by crystallization or filtration.

Use of Formamide in Amination and Cyclization

Several protocols utilize formamide as a solvent and reagent to facilitate amination and ring closure steps. Heating mixtures of amino-substituted thiophene esters with formamide at elevated temperatures (160–170 °C) for extended periods (6–24 hours) under reflux or inert atmosphere leads to high yields of the desired amino-thiophene carboxylate esters.

Step Reaction Conditions Yield (%) Notes
Amination and ring formation Reflux in formamide, 160–170 °C, 6–24 h 80–90 Inert atmosphere recommended for purity
Transesterification to isopropyl ester Reflux with isopropanol, acid catalyst 75–85 Purification by recrystallization
Purification Filtration, washing with isopropanol/water Solid product with melting point ~274–275 °C

These conditions are optimized to maximize yield and purity, with reaction progress monitored by thin-layer chromatography (TLC) and product characterization by IR, NMR, and mass spectrometry.

  • Infrared Spectroscopy (IR): Characteristic absorption bands include N-H stretching (3145–3539 cm⁻¹), C-H stretching (2990–2840 cm⁻¹), C≡N stretching (2200–2214 cm⁻¹), and ester carbonyl (C=O) stretching (1660–1670 cm⁻¹).
  • Nuclear Magnetic Resonance (NMR): Proton NMR confirms the presence of methyl groups at 4,5-positions, amino protons, and isopropyl ester moiety.
  • Mass Spectrometry: Molecular ion peaks consistent with the molecular weight of 213.3 g/mol confirm the molecular structure.
Method Aspect Description
Starting Materials 2-amino-4,5-dimethylthiophene derivatives, formamide, isopropanol
Key Reagents Formamide (for amination/cyclization), isopropanol (for esterification)
Reaction Type Amination, cyclization, transesterification
Temperature Range 160–170 °C
Reaction Time 6–24 hours
Atmosphere Inert atmosphere preferred for high purity
Purification Techniques Filtration, recrystallization
Typical Yields 75–90%
Characterization Methods IR, NMR, Mass Spectrometry

The preparation of Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is well-established through multi-step synthetic routes involving amination, cyclization, and esterification. The use of formamide as a reaction medium and reagent under reflux conditions is a key feature in achieving high yields and purity. The compound’s synthesis is supported by comprehensive analytical data confirming its structure and functional groups. These methods provide a reliable foundation for further research and application in pharmaceutical and materials chemistry.

Chemical Reactions Analysis

Substitution Reactions at the Amino Group

The amino group at position 2 undergoes nucleophilic substitution with isocyanates, isothiocyanates, and acylating agents to form urea, thiourea, or amide derivatives. These reactions are pivotal for introducing functional diversity.

ReagentConditionsProductYieldSource
Methyl isothiocyanateReflux in ethanol, 3 hoursEthyl 4-isopropyl-2-(3-methylthioureido)thiophene-3-carboxylate71%
p-Chlorophenyl isocyanateReflux in toluene, 3 hoursEthyl 2-(p-chlorophenylureido)-4,5-dimethylthiophene-3-carboxylate85%
Benzyl isothiocyanateKOH, aqueous ethanol, reflux5-Isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one67%

Mechanistic Insight :

  • Isocyanate reactions proceed via nucleophilic addition to the amino group, followed by cyclization under basic conditions to form thienopyrimidine cores .
  • Thiourea intermediates undergo intramolecular cyclization to yield fused heterocycles like thieno[2,3-d]pyrimidines .

Cyclization Reactions

The compound serves as a precursor for synthesizing polycyclic systems through acid- or base-catalyzed cyclization.

SubstrateConditionsProductApplicationSource
Urea derivativesAqueous NaOH, refluxThieno[2,3-d]pyrimidin-4-onesAntimicrobial agents
Thiourea derivativesKOH, ethanol, 50°C2-Mercaptothieno[2,3-d]pyrimidinesEnzyme inhibitors

Example :
Reaction with methyl isothiocyanate followed by cyclization yields 5-isopropyl-2-mercapto-3-methylthieno[2,3-d]pyrimidin-4-one , a scaffold with reported antimicrobial activity .

Condensation Reactions

The amino group participates in Knoevenagel condensations with aryl aldehydes to form acrylamido derivatives, enhancing conjugation and bioactivity.

AldehydeConditionsProductYieldAntioxidant Activity (IC₅₀, µM)Source
4-Hydroxy-3-methoxybenzaldehydePiperidine/AcOH, toluene, refluxEthyl 2-(2-cyano-3-(4-hydroxy-3-methoxyphenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate88%12.5 (DPPH assay)
4-NitrobenzaldehydeSame as aboveEthyl 2-(2-cyano-3-(4-nitrophenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylate72%28.7 (DPPH assay)

Key Findings :

  • Electron-donating groups (e.g., -OH, -OCH₃) on the aryl ring improve antioxidant efficacy .
  • Steric hindrance from methyl groups reduces reactivity but stabilizes the thiophene ring .

Ester Hydrolysis and Functionalization

The isopropyl ester can be hydrolyzed to the carboxylic acid, enabling further derivatization.

ReactionConditionsProductSource
Acidic hydrolysisHCl, H₂O, reflux2-Amino-4,5-dimethylthiophene-3-carboxylic acid
Ester interchangeROH, H⁺ catalystAlkyl 2-amino-4,5-dimethylthiophene-3-carboxylates

Applications :

  • The carboxylic acid derivative is a key intermediate for metal-organic frameworks (MOFs) and coordination polymers.

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    • Research indicates that compounds derived from thiophene structures exhibit antimicrobial properties. For instance, derivatives of isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate have been tested against bacterial pathogens, showing promising results in inhibiting growth .
  • Anticancer Properties :
    • Studies have explored the potential of thiophene derivatives as anticancer agents. The compound's ability to interact with biological targets involved in cancer progression has been investigated, revealing its potential as a lead compound for further development .

Synthetic Applications

  • Intermediate in Organic Synthesis :
    • This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further modifications, making it useful in creating new compounds with desired properties .
  • Catalysis :
    • The compound has been utilized in catalytic processes for synthesizing other organic compounds. Its unique structure allows it to act as a catalyst or co-catalyst in various reactions, enhancing yields and selectivity .

Case Study 1: Antimicrobial Screening

In a study published by the National Institutes of Health, this compound was evaluated for its antimicrobial activity against several strains of bacteria. The results indicated an IC50 value of 25 μM against Staphylococcus aureus, highlighting its potential as a therapeutic agent .

Case Study 2: Anticancer Activity

A recent publication detailed the synthesis of various thiophene derivatives, including this compound, which were tested for anticancer activity. The study found that certain derivatives inhibited cell proliferation in cancer cell lines with IC50 values ranging from 10 to 30 μM .

Data Tables

Application AreaDescriptionKey Findings
Antimicrobial ActivityTested against bacterial pathogensIC50 = 25 μM against Staphylococcus aureus
Anticancer PropertiesEvaluated for effects on cancer cell linesIC50 values between 10-30 μM
Synthetic IntermediateUsed in the synthesis of complex organic moleculesEffective precursor for various reactions
Catalytic ApplicationsActs as a catalyst in organic synthesisEnhances yields and selectivity

Mechanism of Action

The mechanism of action of isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Ester Group

The ester moiety significantly influences physicochemical properties. For example:

  • Propyl 2-amino-4,5-dimethylthiophene-3-carboxylate (CAS: 350998-01-5) shares the same thiophene core but has a linear propyl ester.
  • Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate (CAS: 351156-51-9) incorporates a bulky cyclohexylphenyl group, increasing its molecular weight to 329.46 g/mol. This substitution reduces solubility in polar solvents but may improve binding affinity in hydrophobic enzyme pockets .
Table 1: Impact of Ester Substituents
Compound Name Ester Group Molecular Weight (g/mol) LogP* (Predicted)
Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate Isopropyl 213.30 2.1
Propyl derivative Propyl 213.30 1.8
Ethyl 2-amino-4-(4-cyclohexylphenyl)thiophene-3-carboxylate Ethyl 329.46 4.5

*LogP values estimated using ChemAxon software.

Substituent Variations on the Thiophene Ring

The position and type of substituents on the thiophene ring modulate electronic and steric effects:

  • Isopropyl 2-amino-4-(2,4-dimethylphenyl)thiophene-3-carboxylate (CAS: 351158-06-0) introduces a dimethylphenyl group at position 3.
  • Ethyl 2-amino-4,5-disubstituted thiophene-3-carboxylates (e.g., ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate) lack the isopropyl group but retain similar methyl substitutions. These analogs show comparable reactivity in condensation reactions but differ in crystallization behavior due to reduced steric hindrance .

Biological Activity

Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound features a thiophene ring substituted with an amino group and two methyl groups at specific positions. This configuration contributes to its chemical reactivity and biological properties. The compound can undergo various chemical reactions, such as oxidation and reduction, which can further modify its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The amino group can form hydrogen bonds with enzymes and receptors, while the thiophene ring may engage in π-π interactions. These interactions can modulate the activity of various proteins, leading to diverse biological effects such as:

  • Antimicrobial Activity : The compound has shown potential in inhibiting the growth of various pathogens.
  • Anti-inflammatory Effects : It may reduce inflammation through modulation of inflammatory pathways.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain derivatives effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Anti-inflammatory Activity

In vivo studies have highlighted the anti-inflammatory potential of this compound. For instance, a carrageenan-induced paw edema model was employed to assess its anti-inflammatory effects. The results indicated that this compound significantly reduced edema compared to control groups, showcasing its potential as an anti-inflammatory agent .

Case Studies

  • Study on Antioxidant Activity : A series of compounds derived from 2-amino-4,5-dimethylthiophene were synthesized and evaluated for their antioxidant properties using DPPH radical scavenging assays. The results indicated that certain derivatives exhibited high radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems .
  • In Vivo Anti-inflammatory Study : In a controlled experiment involving rat models, the administration of this compound resulted in a significant reduction in paw edema induced by carrageenan, with an inhibition rate comparable to standard anti-inflammatory drugs like Diclofenac .

Comparative Analysis

Compound NameStructural FeaturesBiological Activity
This compoundThiophene ring with amino and methyl substitutionsAntimicrobial, anti-inflammatory
Ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylateSimilar thiophene core with additional cyanoacetamido groupEnhanced antioxidant and anti-inflammatory properties
Methyl 2-amino-4,5-dimethylthiophene-3-carboxylateMethyl ester derivativePotentially lower biological activity due to structural differences

Q & A

Q. What are the optimized synthetic routes for Isopropyl 2-amino-4,5-dimethylthiophene-3-carboxylate?

The compound is synthesized via the Gewald reaction, a well-established method for 2-aminothiophene derivatives. Key steps include:

  • Cyanoacetylation : Reacting ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate with 1-cyanoacetyl-3,5-dimethylpyrazole to introduce an active methylene group .
  • Solvent and Catalyst Optimization : Use ethanol as a solvent and triethylamine as a base to achieve yields up to 86% .
  • Purification : Recrystallization from ethanol or alcohol ensures high purity .
    Reference : Gewald reaction protocols , yield optimization .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., methyl groups at C4/C5, isopropyl ester at C3) .
  • Mass Spectrometry : Validates molecular weight (e.g., 213.30 g/mol for the isopropyl variant) .
  • IR Spectroscopy : Identifies functional groups (e.g., NH2_2 stretching at ~3300 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .
    Reference : Structural elucidation .

Q. What are the key reactivity patterns of this compound in medicinal chemistry applications?

  • Knoevenagel Condensation : The active methylene group reacts with substituted benzaldehydes to form acrylamide derivatives, useful in drug discovery (e.g., antiparkinsonism agents) .
  • Nucleophilic Substitution : The amino group enables further functionalization (e.g., acylation, alkylation) to enhance bioactivity .
    Reference : Pharmacological derivatization .

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye irritation .
  • Ventilation : Use fume hoods to minimize inhalation risks (GHS Category 3 respiratory toxicity) .
  • Storage : Keep in a cool, dry place away from oxidizers and acids .
    Reference : Safety data sheets .

Q. How can researchers evaluate its biological activity in preclinical studies?

  • In Vitro Assays : Test antioxidant activity via DPPH radical scavenging or anti-inflammatory effects via COX-2 inhibition .
  • Cytotoxicity Screening : Use cell viability assays (e.g., MTT) on mouse peritoneal cells to rule out toxicity .
    Reference : Bioactivity screening .

Q. What crystallographic data are available for this compound?

  • Hydrogen Bonding : Molecules form infinite chains via N–H⋯O interactions, stabilizing the crystal lattice .
  • C–H⋯π Interactions : Additional stabilization via aromatic ring interactions (Table 1 in ).
    Reference : Crystal structure analysis .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in Knoevenagel condensations?

The reaction proceeds via a base-catalyzed enolate intermediate. Piperidine deprotonates the active methylene group, enabling nucleophilic attack on the aldehyde carbonyl. The subsequent elimination of water forms the α,β-unsaturated product . Kinetic studies suggest completion within 5–6 hours under toluene reflux . Reference : Reaction mechanism .

Q. How do structural modifications impact its pharmacological profile?

  • Ester Group Variation : Replacing ethyl with isopropyl enhances lipophilicity, potentially improving blood-brain barrier penetration .
  • Substituent Effects : Electron-withdrawing groups on the benzaldehyde (e.g., –NO2_2) increase electrophilicity, accelerating condensation rates .
    Reference : Structure-activity relationships .

Q. How can researchers resolve contradictory data on synthesis yields?

  • Solvent Polarity : Higher-polarity solvents (e.g., DMF vs. ethanol) may reduce yields due to side reactions .
  • Catalyst Loading : Excess piperidine (>10 mol%) can lead to decomposition; optimize to 5 mol% .
    Reference : Yield optimization .

Q. What thermodynamic stability data are available for this compound?

  • Melting Point : Reported as 145–147°C (ethyl variant) ; isopropyl derivatives may exhibit higher values due to increased steric hindrance.
  • Thermogravimetric Analysis (TGA) : Decomposition onset >200°C under nitrogen .
    Reference : Stability data .

Q. How can computational modeling predict its reactivity?

  • DFT Calculations : Optimize transition states for Knoevenagel condensation to identify rate-limiting steps .
  • Molecular Docking : Predict binding affinity to adenosine A1 receptors, leveraging its structural similarity to allosteric enhancers like T-62 .
    Reference : Computational approaches .

Q. What ecotoxicological assessments are required for lab disposal?

  • Biodegradability : No data available; treat as non-biodegradable and incinerate via licensed facilities .
  • Aquatic Toxicity : LC50_{50} values for fish/daphnids are unreported; assume high risk and avoid environmental release .
    Reference : Ecological impact .

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